molecular formula C10H20N2O B13247996 N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13247996
M. Wt: 184.28 g/mol
InChI Key: FYRMHAFQBLDGTH-UHFFFAOYSA-N
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Description

N-{2-[(Butan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing amide derivative characterized by a cyclopropanecarboxamide core linked to a secondary amine group (butan-2-yl) via an ethyl chain. The cyclopropane ring introduces rigidity, which can influence conformational stability and interactions with biological targets. This compound is structurally related to several analogues, differing primarily in the substituents on the aminoethyl moiety. Below, we compare its properties, synthesis, and structural features with key analogues.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[2-(butan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H20N2O/c1-3-8(2)11-6-7-12-10(13)9-4-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

FYRMHAFQBLDGTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(butan-2-ylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the cyclopropanecarboxamide core but vary in the amine-linked substituent:

Compound Name Substituent on Aminoethyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Butan-2-yl (sec-butyl) C₁₁H₂₁N₂O 213.30* Secondary amine; branched alkyl chain
N-{2-[(2-Methylpropyl)amino]ethyl}cyclopropanecarboxamide 2-Methylpropyl (isobutyl) C₁₀H₂₀N₂O 184.28 Tertiary carbon branching; smaller substituent
N-{2-[(2-Ethylbutyl)amino]ethyl}cyclopropanecarboxamide 2-Ethylbutyl C₁₂H₂₄N₂O 212.33 Longer alkyl chain; increased lipophilicity
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide Indole-3-yl C₁₄H₁₆N₂O 228.29 Aromatic indole group; potential π-π interactions
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide Diphenylbutenyl C₂₄H₂₆N₂O 358.48 Bulky aromatic substituents; conjugated double bond

*Calculated based on formula C₁₁H₂₁N₂O (12 carbons in ’s analogue suggest a possible discrepancy in the target compound’s formula; further verification needed).

Key Observations:
  • Substituent Effects: The butan-2-yl group in the target compound provides moderate steric bulk compared to the smaller isobutyl group in and the bulkier 2-ethylbutyl in . This impacts solubility and membrane permeability. The diphenylbutenyl substituent in adds significant hydrophobicity and rigidity, likely reducing solubility but increasing affinity for hydrophobic binding pockets.
Physicochemical Data:
  • Purity/Yield : Compounds in (structurally distinct but relevant) show 96–98% purity and 51–72% yields, suggesting similar ranges for the target compound.
  • Spectroscopic Features :
    • 1H NMR : The cyclopropane ring protons typically resonate at δ 1.0–1.5 ppm. The butan-2-yl group would show a methine triplet (δ ~3.0 ppm) and methyl doublets (δ ~0.9–1.2 ppm).
    • 13C NMR : The amide carbonyl appears at ~165–175 ppm, while cyclopropane carbons resonate at ~10–20 ppm .
    • HRMS : Expected molecular ion [M+H]+ at m/z 213.30 for the target compound.

Biological Activity

N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and relevant research findings, including case studies that highlight its biological effects.

Molecular Characteristics:

  • Molecular Formula: C10H20N2O
  • Molecular Weight: 184.28 g/mol
  • IUPAC Name: N-[2-(butan-2-ylamino)ethyl]cyclopropanecarboxamide
  • Canonical SMILES: CCC(C)NCCNC(=O)C1CC1
PropertyValue
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
IUPAC NameN-[2-(butan-2-ylamino)ethyl]cyclopropanecarboxamide
InChI KeyFYRMHAFQBLDGTH-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with 2-(butan-2-ylamino)ethylamine. This reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. By binding to these targets, the compound can modulate their activity, leading to a range of biological effects. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest potential applications in therapeutic contexts such as anti-inflammatory and analgesic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Anti-inflammatory Effects:

  • Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by inflammation.

2. Analgesic Properties:

  • The compound may serve as a lead candidate for pain management therapies due to its interaction with pain receptors.

3. Enzyme Inhibition:

  • Preliminary data indicate that this compound could inhibit specific enzymes involved in metabolic pathways, though detailed studies are required to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound:

Case Study 1: Enzyme Interaction
A study on structurally similar compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound might exhibit similar inhibitory effects, warranting further investigation into its anti-inflammatory properties.

Case Study 2: Cytotoxicity Assessment
Research on amide derivatives has shown promising cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential for similar anticancer activity .

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